Esomeprazole Sodium is the sodium salt of the S-isomer of omeprazole, with gastric proton pump inhibitor activity. In the acidic compartment of parietal cells, esomeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
Omeprazole Magnesium is the magnesium salt form of a benzimidazole with selective and irreversible proton pump inhibitor activity. In the acidic compartment of parietal cells, omeprazole is protonated and converted into the active achiral sulfenamide; the active sulfenamide forms one or more covalent disulfide bonds with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting its activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. H+/K+ ATPase is an integral membrane protein of the gastric parietal cell.
The S-isomer of omeprazole.
See also: Omeprazole Magnesium (preferred); Omeprazole (has active moiety); Amoxicillin; omeprazole magnesium; rifabutin (component of).
Omeprazole Magnesium
CAS No.: 95382-33-5
Cat. No.: VC21172522
Molecular Formula: C34H36MgN6O6S2
Molecular Weight: 713.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 95382-33-5 |
---|---|
Molecular Formula | C34H36MgN6O6S2 |
Molecular Weight | 713.1 g/mol |
IUPAC Name | magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
Standard InChI | InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 |
Standard InChI Key | KWORUUGOSLYAGD-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES | CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Chemical Properties and Structure
Omeprazole Magnesium is the magnesium salt of omeprazole, with the chemical name 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, magnesium salt (2:1). It possesses distinctive chemical characteristics that influence its therapeutic efficacy and stability .
Molecular Structure and Properties
The molecular formula of Omeprazole Magnesium is C34H36MgN6O6S2, with a molecular weight of 731.1 g/mol. The compound appears as a white to off-white powder with a melting point with degradation at 200°C. It demonstrates slight solubility in water (0.25 mg/mL) at 25°C but is more readily soluble in methanol . The half-life of the compound is highly pH-dependent, which plays a critical role in its pharmaceutical formulation and therapeutic effect .
Structural Variants and Related Compounds
Omeprazole Magnesium exists in different isomeric forms, including the S-isomer known as Esomeprazole Magnesium. This isomer demonstrates similar therapeutic properties but may offer specific advantages in certain clinical scenarios . The compound belongs to the substituted benzimidazole class of antisecretory compounds, which share common structural elements that contribute to their acid-suppressive properties .
Pharmacological Mechanism of Action
Omeprazole Magnesium operates through a highly specific inhibitory mechanism that effectively suppresses gastric acid production.
Primary Mechanism
As a proton pump inhibitor, Omeprazole Magnesium specifically inhibits the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system at the secretory surface of gastric parietal cells . This enzyme system, commonly referred to as the "acid pump," represents the final step in gastric acid production. By forming covalent disulfide bonds with the proton pump, Omeprazole Magnesium effectively blocks hydrogen ion secretion into the gastric lumen .
Pharmacodynamic Properties
The acid-suppressive effect of Omeprazole Magnesium is dose-related and inhibits both basal and stimulated acid secretion regardless of the stimulus. The compound must be protonated in the acidic compartment of parietal cells to be converted into its active form, the achiral sulphenamide, which then binds to the proton pump . This activation process is crucial for its therapeutic efficacy and explains its selectivity for the acidic environment of parietal cells.
Clinical Applications and Therapeutic Uses
Omeprazole Magnesium has received regulatory approval for multiple gastrointestinal conditions, demonstrating its versatility in clinical practice.
Approved Indications
According to the prescribing information, Omeprazole Magnesium is indicated for :
Indication | Recommended Adult Dosage | Duration |
---|---|---|
Treatment of Active Duodenal Ulcer | 20 mg once daily | 4 weeks; some patients may require an additional 4 weeks |
H. pylori Eradication (Triple Therapy) | 20 mg twice daily with amoxicillin and clarithromycin | 10 days |
H. pylori Eradication (Dual Therapy) | 40 mg once daily with clarithromycin | 14 days |
Active Benign Gastric Ulcer | 40 mg once daily | 4 to 8 weeks |
Symptomatic Gastroesophageal Reflux Disease | 20 mg once daily | Up to 4 weeks |
Erosive Esophagitis due to Acid-Mediated GERD | 20 mg once daily | 4 to 8 weeks |
Maintenance of Healing of Erosive Esophagitis | 20 mg once daily | Long-term maintenance |
Pathological Hypersecretory Conditions | Starting dose: 60 mg once daily | Varies with individual patient needs |
Pediatric Applications
Omeprazole Magnesium has established safety and efficacy profiles for certain conditions in pediatric populations. It is approved for treating symptomatic gastroesophageal reflux disease in patients 1 year of age and older, and for treating erosive esophagitis due to acid-mediated GERD in patients as young as 1 month of age . The dosing for pediatric patients is weight-based and requires careful consideration of age-specific factors.
Formulation and Pharmaceutical Aspects
The pharmaceutical formulation of Omeprazole Magnesium plays a crucial role in its stability, bioavailability, and therapeutic efficacy.
Delayed-Release Formulations
Omeprazole Magnesium is commonly formulated as enteric-coated granules for delayed-release oral suspension. This formulation protects the active compound from degradation in the acidic environment of the stomach, allowing it to reach the small intestine intact where absorption occurs . The enteric coating dissolves at a pH higher than that found in the stomach, ensuring targeted drug delivery.
Composition and Excipients
Research Findings on Mechanisms of Hypomagnesemia
Recent research has elucidated potential mechanisms by which Omeprazole Magnesium affects magnesium homeostasis.
Impact on Intestinal Magnesium Absorption
Studies have investigated the relationship between omeprazole-induced hypochlorhydria (reduced stomach acid) and magnesium absorption. Research using Caco-2 cell monolayers has demonstrated that omeprazole has an inhibitory effect on passive magnesium absorption across intestinal epithelial cells .
The inhibitory effect appears to be related to changes in apical acidity. Omeprazole, by inhibiting proton pumps in intestinal cells, decreases apical acidity, which in turn suppresses intestinal magnesium absorption . Conversely, acidic conditions (pH 7.0-5.5) enhance paracellular passive magnesium absorption, as shown by a decreased EC50 (half maximal effective concentration) for magnesium transport under acidic conditions .
Impact on Magnesium Transporter Affinity
Experimental data indicates that omeprazole treatment shifts the dose-response curve for apical magnesium concentration to the right, increasing the EC50 from 30.54 ± 1.13 to 35.54 ± 1.41, 39.39 ± 1.83, and 39.74 ± 1.84 mmol/L at omeprazole concentrations of 200, 400, and 600 ng/ml, respectively . These findings suggest that omeprazole decreases the affinity of the paracellular channel for magnesium, potentially involving tight junction-associated claudins that are thought to create paracellular magnesium channels .
Clinical Case Reports and Management Strategies
Documentation of clinical cases has provided valuable insights into the management of Omeprazole Magnesium-associated hypomagnesemia.
Management Approaches
For patients who develop hypomagnesemia while on Omeprazole Magnesium, clinical experience suggests that simply providing oral magnesium supplements may be insufficient to correct the electrolyte imbalance . In many cases, discontinuation of the proton pump inhibitor and substitution with an H2 receptor antagonist (such as ranitidine) led to dramatic improvement in electrolyte status, which was maintained even after magnesium supplements were stopped .
For patients expected to be on prolonged treatment with Omeprazole Magnesium, especially those taking concomitant medications such as digoxin or diuretics that may exacerbate hypomagnesemia, monitoring of magnesium levels prior to initiation of treatment and periodically thereafter may be warranted .
Future Directions and Research Opportunities
Despite significant advances in understanding Omeprazole Magnesium, several areas warrant further investigation.
Formulation Innovations
Research into innovative formulation strategies for Omeprazole Magnesium continues to evolve. Enteric-coated tablets represent one approach to enhance the stability and efficacy of the compound . Future formulation technologies may address current limitations and potentially mitigate adverse effects associated with long-term use.
Personalized Medicine Approaches
Genetic factors influencing the metabolism of Omeprazole Magnesium and individual susceptibility to adverse effects represent promising areas for future research. Understanding genetic polymorphisms affecting drug metabolism could lead to more personalized dosing strategies and improved clinical outcomes.
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